molecular formula C48H80N6O31 B013590 N-Acetylchitohexaose CAS No. 38854-46-5

N-Acetylchitohexaose

Cat. No. B013590
CAS RN: 38854-46-5
M. Wt: 1237.2 g/mol
InChI Key: FUHDMRPNDKDRFE-LPUYKFNUSA-N
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Description

Synthesis Analysis

The synthesis of N-Acetylchitohexaose involves selective N-acetylation and ion-exchange chromatography to produce fractions with different degrees of acetylation. These methods have facilitated the preparation of N-Acetylchitohexaose with well-defined degrees of acetylation, crucial for screening its bioactivities and exploring its potential as a drug (Li et al., 2017).

Molecular Structure Analysis

The molecular weights of the various N-acetylated chitohexaoses have been precisely determined, revealing that these compounds range from mono- to hexa-N-acetylated forms. This precision in molecular weight assignments is essential for understanding the structure-activity relationships of these molecules (Li et al., 2017).

Chemical Reactions and Properties

N-Acetylchitohexaose participates in various biochemical reactions, including those that activate gene expression related to plant defense mechanisms. For instance, its interaction with rice cells induces a set of defense reactions, highlighting its role in biochemical pathways (He et al., 1998).

Physical Properties Analysis

The study of N-Acetylchitohexaose's physical properties, such as solubility, is crucial for its application in different mediums. For example, acetylated sugar derivatives like N-Acetylchitohexaose exhibit high solubility in liquid and supercritical carbon dioxide, which is significant for its use in various solvent systems (Potluri et al., 2002).

Chemical Properties Analysis

The chemical properties of N-Acetylchitohexaose, including its reactivity and interactions with other molecules, are integral to its functionality. Its role as an elicitor in rice suspension culture, where it induces chitinase activity, showcases its biochemical significance and the impact of its chemical properties on biological systems (Inui et al., 1997).

Scientific Research Applications

  • Enhancing Protective Effect Against Infections : N-acetylchitohexaose (NACOS-6) enhances protection against Candida albicans infection in tumor-bearing mice by increasing the candidacidal activities of macrophages and T lymphocytes (Kobayashi, Watanabe, Suzuki, & Suzuki, 1990).

  • Agricultural Applications : It effectively increases chitinase activity and L-phenylalanine ammonia-lyase activity in rice, which is crucial for plant defense mechanisms against pathogens (Inui, Yamaguchi, & Hirano, 1997).

  • Drug Discovery : N-acetylated chitohexaoses with varying degrees of acetylation are important for bioactivity screening and potential drug discovery (Li, Xing, Liu, Qin, & Li, 2017).

  • Cancer Research : It inhibits pulmonary metastasis in mice with Lewis lung carcinoma and enhances the local immune response, showing potential as a treatment for lung cancer (Tsukada et al., 1990).

  • Plant Defense Mechanisms : N-acetylchitohexaose induces the expression of specific pathogenesis-related proteins in plants, playing a role in their defense against microbial attacks (Kaku et al., 1997).

  • Enzymatic Synthesis : It can be synthesized efficiently by Aspergillus oryzae's β-N-acetylhexosaminidase, which is significant for producing biologically active chito-oligosaccharides (Singh et al., 1995).

  • Gene Activation in Plants : N-acetylchitoheptaose activates two novel rice genes, EL2 and EL3, rapidly and transiently, which are involved in phytoalexin biosynthesis, a key plant defense reaction (Minami et al., 1996).

  • Biological Activity in Rice Cells : In rice cells, N-acetylchitooligosaccharide elicitor induces defense reactions, significantly altering the expression of numerous genes related to plant immunity (Akimoto-Tomiyama et al., 2003).

  • Inhibition of Angiogenesis : N-acetylchitooligosaccharide demonstrates strong antiangiogenic activity in both in vitro and in vivo studies, indicating its potential in angiogenesis-related research (Wang et al., 2007).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80N6O31/c1-14(62)49-20(7-55)32(69)39(21(68)8-56)81-45-28(51-16(3)64)35(72)41(23(10-58)77-45)83-47-30(53-18(5)66)37(74)43(25(12-60)79-47)85-48-31(54-19(6)67)38(75)42(26(13-61)80-48)84-46-29(52-17(4)65)36(73)40(24(11-59)78-46)82-44-27(50-15(2)63)34(71)33(70)22(9-57)76-44/h7,20-48,56-61,68-75H,8-13H2,1-6H3,(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,66)(H,54,67)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHDMRPNDKDRFE-LPUYKFNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80N6O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315100
Record name N-Acetylchitohexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1237.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylchitohexaose

CAS RN

38854-46-5
Record name N-Acetylchitohexaose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38854-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylchitohexaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038854465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylchitohexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1,010
Citations
K Li, R **ng, S Liu, Y Qin, P Li - BioMed Research International, 2017 - hindawi.com
… In agriculture, hexa-𝑁-acetylchitohexaose is known as an inducer of disease resistance in … Lieder et al. compared the effect of hexa-𝑁-acetylchitohexaose and chitohexaose on short…
Number of citations: 10 www.hindawi.com
K Tsukada, T Matsumoto, K Aizawa… - Japanese journal of …, 1990 - Wiley Online Library
N‐Acetylchitohexaose, a water‐soluble oligosaccharide was found to display a significant anti‐metastatic effect against Lewis lung carcinoma (LLC) transplanted into C57BL/6 mice, …
Number of citations: 172 onlinelibrary.wiley.com
M Kobayashi, T Watanabe, S Suzuki… - Microbiology and …, 1990 - jstage.jst.go.jp
… Antitumor effect of hexa-N-acetylchitohexaose and chitohexaose. Carbohydr. Res. … Chemo tacticresponse of human neutrophils to N-acetylchitohexaose in vitro. Microbiol. Immunol. …
Number of citations: 112 www.jstage.jst.go.jp
K Suzuki, T Mikami, Y Okawa, A Tokoro, S Suzuki… - Carbohydrate …, 1986 - Elsevier
systems1-3. As a succeeding study, we investigated the antitumor effect of 1 and chitohexaose (2) against an allogenic mouse tumor system, sarcoma 180 solid tumor implanted in ddY …
Number of citations: 685 www.sciencedirect.com
J Li, D Wang, SC Chang, PH Liang… - Journal of Agricultural …, 2021 - ACS Publications
Partially acetylated chito-oligosaccharides (paCOSs) are bioactive compounds with potential medical applications. Their biological activities are largely dependent on their structural …
Number of citations: 5 pubs.acs.org
A TOKORO, N TAKEWAKI, KO Suzuki… - Chemical and …, 1988 - jstage.jst.go.jp
… In the preceding papersf’” however, we revealed that hexa-N-acetylchitohexaose (NACOS—6), one of the homologs of N-acetylchitooligosaccharides (NACOS) consisting solely of fl-1,4…
Number of citations: 434 www.jstage.jst.go.jp
IV Leppyanen, TO Artamonova, SA Lopatin… - Russian Journal of …, 2014 - Springer
… coli cells appear to be hexa N acetylchitohexaose and penta N acetylchitopentaose, we … equal to 1259.5 Da for the probe containing hexa N acetylchitohexaose (Fig. 8a) and 1056.7 Da …
Number of citations: 5 link.springer.com
S Singh, R Gallagher, PJ Derrick, DHG Crout - Tetrahedron: Asymmetry, 1995 - Elsevier
… use of the ~N-acetylhexosaminidase of Aspergillus oryzae to catalyse the formation of the chitooligosaccharides penta-N-acetylchitopentaose 1 (n=3) and hexa-Nacetylchitohexaose 1 (…
Number of citations: 28 www.sciencedirect.com
I Tsigos, N Zydowicz, A Martinou… - European journal of …, 1999 - Wiley Online Library
… Tetra-N-acetylchitotetraose and penta-N-acetylchitopentaose are fully deacetylated by the enzyme, while in the case of tri-N-acetylchitotriose, hexa-N-acetylchitohexaose and hepta-N-…
Number of citations: 84 febs.onlinelibrary.wiley.com
A Tokoro, M Kobayashi, N Tatewaki… - Microbiology and …, 1989 - jstage.jst.go.jp
MATERIALS AND METHODS Animals. BALB/c male mice of 4 to 8 weeks of age were obtained from Shizu okaLaboratory Animal Center(Hamamatsu, Japan). These mice were housed …
Number of citations: 183 www.jstage.jst.go.jp

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